1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640877-90-1
Cat. No.: VC11838726
Molecular Formula: C17H24F3N5O
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640877-90-1 |
|---|---|
| Molecular Formula | C17H24F3N5O |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 1-(4-methylpiperidin-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H24F3N5O/c1-13-2-4-25(5-3-13)16(26)11-23-6-8-24(9-7-23)15-10-14(17(18,19)20)21-12-22-15/h10,12-13H,2-9,11H2,1H3 |
| Standard InChI Key | MAGHOFSDONQJKP-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
| Canonical SMILES | CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
Synthetic Pathway
The synthesis of such a compound typically involves:
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Formation of the Piperazine Derivative:
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Starting with a pyrimidine derivative substituted with a trifluoromethyl group.
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Reacting this intermediate with piperazine under controlled conditions.
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Attachment of the Piperidine Group:
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The piperidine ring is introduced through alkylation or acylation reactions.
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Final Coupling Step:
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The ethanone moiety is incorporated via condensation or nucleophilic substitution reactions.
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Characterization Techniques
The synthesized compound is characterized using:
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NMR Spectroscopy (1H, 13C): To confirm the chemical shifts corresponding to the functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
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Elemental Analysis: To verify the compound's purity and composition.
Potential Applications
Compounds with similar structural motifs have been studied for:
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Pharmaceutical Applications:
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The trifluoromethyl-pyrimidine group is commonly found in antiviral and anticancer compounds due to its ability to interact with biological targets.
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Piperazine derivatives often exhibit central nervous system activity or antimicrobial properties.
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Antimicrobial Activity:
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Piperidine and piperazine derivatives are known for their antibacterial and antifungal properties, often evaluated using agar diffusion or broth dilution methods.
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Drug Design:
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The combination of lipophilic (trifluoromethyl) and hydrophilic (piperazine) groups can enhance bioavailability and target specificity.
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Research Findings
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